

# Technical Guide: Characterization of 1H,1H,2H,2H-Perfluorohexyl Iodide

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## Compound of Interest

Compound Name: 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

Cat. No.: B1346582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1H,1H,2H,2H-Perfluorohexyl iodide (CAS No. 2043-55-2). The information is compiled to assist in the evaluation and application of this compound as a key intermediate in the synthesis of fluorinated materials.

## Chemical and Physical Properties

1H,1H,2H,2H-Perfluorohexyl iodide is a polyfluorinated iodoalkane, notable for its use as a precursor in the production of fluorotelomer alcohols, olefins, and acrylate monomers.<sup>[1]</sup> It is typically a colorless to pale red or yellowish liquid.<sup>[2][3]</sup>

The following table summarizes the key physical and chemical properties of 1H,1H,2H,2H-Perfluorohexyl iodide.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 2043-55-2                                      | [2]       |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> F <sub>9</sub> I | [2][4]    |
| Molecular Weight  | 373.99 g/mol                                   | [3]       |
| Appearance        | Colorless to pale red/yellowish liquid         | [2][3]    |
| Density           | 1.94 g/mL at 20 °C                             | [1][3]    |
| Boiling Point     | 126-138 °C                                     | [2][3]    |
| Melting Point     | -25 °C   | [2][3]    |
| Refractive Index  | 1.37 at 20 °C                                  | [3]       |
| Purity            | >95% (GC) or >99.0% (GC)                       | [2]       |
| Solubility        | Insoluble in water                             | [3]       |

## Safety and Handling

1H,1H,2H,2H-Perfluorohexyl iodide is classified as a hazardous substance.

| Hazard Information | Description   | Precautionary Statements  | Source(s) |
|--------------------|---|---|-----------|
| GHS Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Hazardous to the Aquatic Environment Long-Term Hazard Category 2. | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Toxic to aquatic life with long lasting effects (H411). | [2][4]    |
| Handling           | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.                | P261, P264, P271, P273, P280  | [2][4]    |
| Storage            | Store in a dry, cool, and well-ventilated place (2-8°C). Keep container tightly closed and protected from light and heat.   | Store in a well-ventilated place. Keep container tightly closed.  | [3][5]    |

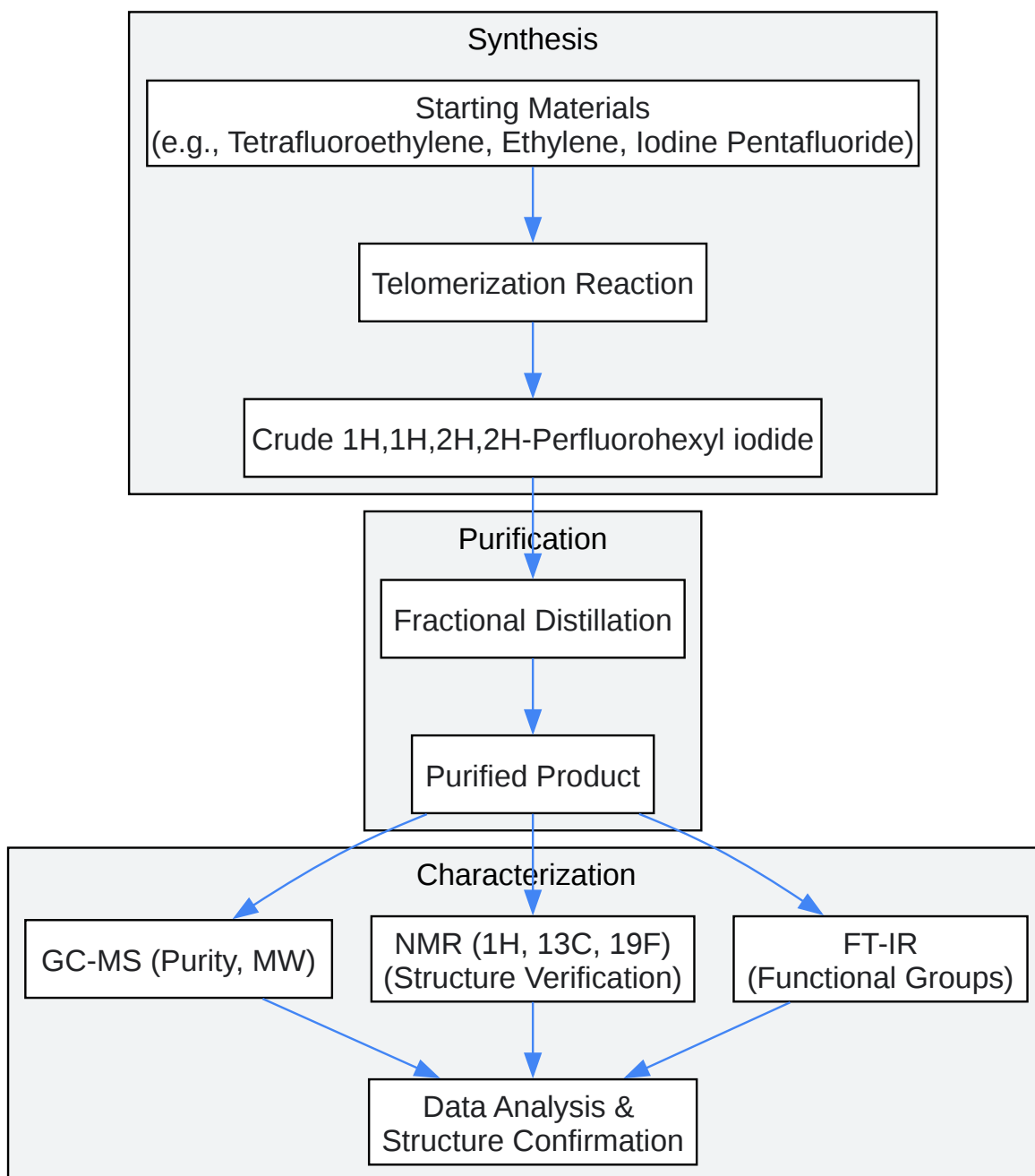
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|           |   |                                      |            |
|-----------|---|--------------------------------------|------------|
| First Aid | <p>If on skin: Wash with plenty of water. If irritation occurs, get medical advice. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.</p> | <p>P302+P352,<br/>P305+P351+P338</p> | <p>[2]</p> |
|-----------|---|--------------------------------------|------------|

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## Synthesis and Characterization Workflow

The general process for the synthesis and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide is outlined in the workflow diagram below. The synthesis is typically achieved through a telomerization process.[1]



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Caption: General workflow for the synthesis, purification, and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide.

## Experimental Protocols

Detailed spectral data such as specific chemical shifts and peak assignments for 1H,1H,2H,2H-Perfluorohexyl iodide are not readily available in the public domain. The following sections provide generalized experimental protocols that can be adapted for the characterization of this compound.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of 1H,1H,2H,2H-Perfluorohexyl iodide and confirming its molecular weight.

- Instrumentation: A standard GC-MS system, such as an Agilent 6890/5973N or similar, can be used.
- Column: A VF-624MS column (30m x 0.25mm, 1.4  $\mu$ m film) or equivalent is suitable for separating fluorinated compounds.[\[5\]](#)
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or methanol. The concentration should be within the linear range of the instrument.
- GC Conditions (Example):
  - Injector Temperature: 150°C[\[5\]](#)
  - Injection Mode: Splitless[\[5\]](#)
  - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[\[5\]](#)
  - Oven Temperature Program: Initial temperature of 35°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[\[5\]](#)
- MS Conditions:
  - Ionization Mode: Electron Impact (EI)
  - Scan Range: m/z 40–550[\[5\]](#)

- Transfer Line Temperature: 280°C<sup>[5]</sup>
- Data Analysis: Purity is determined by calculating the peak area of the analyte as a percentage of the total peak area in the chromatogram. The mass spectrum should confirm the molecular weight of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ ) is essential for the structural elucidation of 1H,1H,2H,2H-Perfluorohexyl iodide.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  nuclei.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or acetone- $\text{d}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR: The proton spectrum will show signals corresponding to the two methylene ( $-\text{CH}_2-$ ) groups. The chemical shifts and coupling patterns will be influenced by the adjacent iodine atom and the perfluoroalkyl chain.
- $^{13}\text{C}$  NMR: The carbon spectrum will provide information on the two non-fluorinated carbon atoms and the carbons in the perfluoroalkyl chain, which will exhibit splitting due to C-F coupling.
- $^{19}\text{F}$  NMR:  $^{19}\text{F}$  NMR is highly sensitive and has a wide chemical shift range, making it ideal for characterizing the perfluoroalkyl chain.<sup>[6]</sup> It will provide detailed information about the electronic environment of each unique fluorine atom in the molecule.
- Data Analysis: Analyze chemical shifts ( $\delta$ ), coupling constants (J), and integration values to confirm the molecular structure. The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in assigning complex spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A standard FT-IR spectrometer.

- **Sample Preparation:** The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single plate.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Expected Absorptions:** The spectrum is expected to show strong absorption bands characteristic of C-F stretching (typically in the 1300-1100  $\text{cm}^{-1}$  region), as well as C-H and C-C stretching and bending vibrations. The C-I bond also has a characteristic absorption, though it may be weak and in the far-infrared region.

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